BenchChemオンラインストアへようこそ!

ODM-204

CRPC xenograft in vivo efficacy tumor growth inhibition

ODM-204 (CAS 1642818-64-1) is an orally bioavailable, nonsteroidal small molecule designed as a dual-action inhibitor of both the androgen receptor (AR) and the CYP17A1 enzyme, which are critical drivers of castration-resistant prostate cancer (CRPC) (Figure 1). Unlike single-target agents—such as abiraterone (which solely inhibits CYP17A1) or enzalutamide and darolutamide (which purely antagonize AR)—ODM-204 simultaneously blocks androgen biosynthesis and AR signaling in a single molecular entity.

Molecular Formula
Molecular Weight
Cat. No. B1193818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameODM-204
SynonymsODM204;  ODM-204;  ODM 204.
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ODM-204: A Nonsteroidal Dual Inhibitor of CYP17A1 and Androgen Receptor for Castration-Resistant Prostate Cancer Research and Procurement


ODM-204 (CAS 1642818-64-1) is an orally bioavailable, nonsteroidal small molecule designed as a dual-action inhibitor of both the androgen receptor (AR) and the CYP17A1 enzyme, which are critical drivers of castration-resistant prostate cancer (CRPC) [1] (Figure 1). Unlike single-target agents—such as abiraterone (which solely inhibits CYP17A1) or enzalutamide and darolutamide (which purely antagonize AR)—ODM-204 simultaneously blocks androgen biosynthesis and AR signaling in a single molecular entity. In preclinical models, ODM-204 demonstrates high binding affinity for AR (Ki = 47 nM) and potent inhibition of CYP17A1 (IC50 = 22 nM) [2]. In a head-to-head VCaP xenograft study, ODM-204 (50 mg/kg/day oral) produced superior tumor growth inhibition compared to single-agent enzalutamide, single-agent abiraterone, or even the enzalutamide-plus-abiraterone combination, a differentiating outcome not reported for any other dual AR/CYP17A1 inhibitor evaluated in the same model [3]. This unique pharmacological profile makes ODM-204 a compound of distinct interest for procurement in CRPC drug discovery and translational research, particularly for studies where single-mechanism resistance is a concern.

Why Single-Target AR Antagonists or CYP17A1 Inhibitors Cannot Substitute for ODM-204 in CRPC Research


Simultaneous inhibition of androgen biosynthesis and AR signaling is mechanistically attractive because CRPC tumors adapt to single-agent therapy; CYP17A1 inhibition with abiraterone can lead to compensatory AR upregulation or mutation, while AR antagonists like enzalutamide are bypassed via increased intratumoral androgen synthesis [1]. Combining two separate drugs (e.g., enzalutamide plus abiraterone) incurs pharmacokinetic complexity, additive toxicity, and drug-drug interaction risk. ODM-204 was purpose-built to address this gap by integrating both activities into one molecule, eliminating the need for co-administration while maintaining a nonsteroidal scaffold distinct from steroidal CYP17A1 inhibitors that carry mineralocorticoid-related side effects [1]. However, not all dual-mechanism claims are equal; the preclinical data below quantify precisely where ODM-204 separates from its closest comparators, including other dual AR/CYP17A1 inhibitors such as galeterone (TOK-001), the single-agent standards enzalutamide and abiraterone, and the structurally related Orion-originated AR antagonist darolutamide (ODM-201). These quantitative differentiators are essential for investigators deciding which compound to procure for CRPC-relevant assays and in vivo models.

Quantitative Differentiation Evidence: ODM-204 vs. Closest Analogs, Alternatives, and In-Class Candidates


Head-to-Head In Vivo Antitumor Activity: ODM-204 Outperforms Enzalutamide, Abiraterone, and Their Combination in VCaP Xenograft

In the only published head-to-head preclinical comparison that includes both single-agent standards and the enzalutamide-plus-abiraterone combination, ODM-204 produced superior antitumor activity in the VCaP castration-resistant prostate cancer xenograft model. This study directly compared four arms—ODM-204, enzalutamide, abiraterone, and enzalutamide + abiraterone—administered orally for 28 days in intact male nude mice [1]. The finding that a single molecule outperforms the two-drug combination is a differentiating result not reported for any other dual AR/CYP17A1 inhibitor in the same model system.

CRPC xenograft in vivo efficacy tumor growth inhibition

Dual-Target Potency Profile: CYP17A1 Inhibition by ODM-204 vs. Abiraterone and AR Binding Affinity vs. Enzalutamide

ODM-204 achieves nanomolar potency on both intended targets within a single molecule. Its CYP17A1 IC50 of 22 nM [1] places it within the range of the clinical CYP17A1 inhibitor abiraterone (IC50 = 2.5 nM for 17α-hydroxylase, 15 nM for 17,20-lyase) [2], while simultaneously delivering AR binding affinity (Ki = 47 nM) [1] that is comparable to the clinical AR antagonist enzalutamide (AR IC50 = 36 nM in LNCaP cells) [3]. No other compound achieves this balanced dual-target pharmacology: galeterone (TOK-001), another dual AR/CYP17A1 inhibitor, shows substantially weaker potency at both targets, with AR IC50 = 384 nM and CYP17A1 IC50 = 300 nM .

CYP17A1 inhibition AR binding affinity dual pharmacology

Mutant AR Coverage: ODM-204 Potently Inhibits Clinically Relevant AR Mutants Including F876L, Which Confers Resistance to Enzalutamide and Apalutamide

ODM-204 was systematically evaluated against a panel of clinically relevant AR mutants in nuclear translocation assays. It potently inhibited AR(F876L) with an IC50 of 6 nM, AR(T877A) with an IC50 of 95 nM, and AR(W741L) with an IC50 of 277 nM [1]. The F876L mutation is of particular significance because it is a well-characterized acquired resistance mutation that emerges under enzalutamide and apalutamide selection pressure, converting these second-generation AR antagonists into partial agonists [2]. ODM-204's IC50 of 6 nM against AR(F876L) is substantially lower than the reported AR binding affinity of enzalutamide for wild-type AR (Ki = 86 nM in some reports; IC50 = 36–219 nM depending on assay) [2][3], indicating retention of high potency against this resistance-conferring target.

AR mutants F876L enzalutamide resistance T877A W741L

Differentiation from Darolutamide (ODM-201): Structural Divergence and Functional Specialization Within the Orion Portfolio

Darolutamide (ODM-201) and ODM-204 share an origin at Orion Pharma but represent fundamentally different design philosophies with distinct pharmacological profiles. Darolutamide is a pure AR antagonist with Ki = 11 nM [1] and IC50 = 26 nM in AR-HEK293 transactivation assays [2]; it has no CYP17A1 inhibitory activity. ODM-204 retains AR binding affinity (Ki = 47 nM) [3] in a comparable range while adding CYP17A1 inhibition (IC50 = 22 nM) [3]. The key structural differentiator is ODM-204's trifluoromethyl group, which enhances metabolic stability and modulates electronic properties to accommodate the dual pharmacophore [4]; darolutamide's distinct diastereomeric structure was optimized for low blood-brain barrier penetration and reduced seizure risk rather than dual-target engagement [1].

darolutamide ODM-201 structural comparison CYP17A1

Cellular Antiproliferative Activity: ODM-204 Inhibits Androgen-Dependent Prostate Cancer Cell Growth with Potency Distinct from Galeterone

ODM-204 suppressed androgen-induced proliferation of LNCaP cells (IC50 = 170 nM) and VCaP cells (IC50 = 280 nM) [1]. These values position ODM-204 in a similar antiproliferative range as darolutamide (LNCaP/VCaP IC50 = 230 nM and 170 nM against AR-overexpressing cells [2]) but with the added benefit of simultaneous CYP17A1 inhibition. In contrast, galeterone, the most structurally analogous dual AR/CYP17A1 inhibitor, shows substantially weaker antiproliferative activity against LNCaP cells (IC50 values typically > 1 µM for DHT-induced proliferation) , consistent with its weaker target engagement.

antiproliferative LNCaP VCaP cell viability

In Vivo Steroidogenic End-Organ Pharmacodynamics: ODM-204 Potentiates Leuprolide-Mediated Androgen Suppression in Rat Model

ODM-204 was evaluated in a rat model designed to mimic clinical androgen deprivation conditions. When co-administered with the LHRH agonist leuprolide acetate, ODM-204 significantly and dose-dependently potentiated leuprolide-mediated suppression of circulating testosterone levels and decreased the weights of androgen-sensitive organs (prostate, seminal vesicles) beyond the level achieved by leuprolide alone [1]. This pharmacodynamic endpoint integrates CYP17A1 inhibition (blocking residual adrenal and intratumoral androgen synthesis) with AR antagonism at the tissue level, demonstrating functional dual-target engagement in vivo that neither a pure AR antagonist (enzalutamide, darolutamide) nor a pure CYP17A1 inhibitor (abiraterone) can produce as monotherapy.

pharmacodynamics testosterone suppression leuprolide organ weight

Optimal Research and Procurement Application Scenarios for ODM-204 Based on Quantitative Preclinical Evidence


In Vivo CRPC Xenograft Studies Requiring Single-Agent Dual-Pathway Blockade

For investigators conducting VCaP or LNCaP xenograft studies where the research question demands simultaneous AR blockade and androgen synthesis inhibition, ODM-204 is the only compound demonstrated to outperform the enzalutamide-plus-abiraterone combination as a single oral agent [1]. This makes it an ideal positive control or test article for studies exploring integrated pathway suppression without the confounding pharmacokinetics of dual-compound dosing. Procurement is specifically indicated when the experimental design requires a single oral gavage rather than co-formulation or sequential dosing of two separate agents.

Antiandrogen Resistance Modeling: AR F876L and Other Acquired Mutations

ODM-204's potent inhibition of AR(F876L) (IC50 = 6 nM), the mutation that converts enzalutamide and apalutamide into partial agonists, positions it as a critical comparator compound for enzalutamide-resistance studies [2]. Researchers modeling acquired resistance to second-generation antiandrogens can use ODM-204 to probe whether dual CYP17A1/AR inhibition overcomes F876L-driven resistance, an experimental question inaccessible with single-mechanism agents.

Comparative Pharmacology Studies: Benchmarking Dual vs. Single-Target AR Pathway Inhibitors

ODM-204, darolutamide (ODM-201), enzalutamide, and abiraterone represent a complete pharmacological gradient—AR-only, CYP17A1-only, and dual AR/CYP17A1—enabling systematic structure-activity relationship (SAR) and pathway-additivity studies. ODM-204's AR Ki (47 nM) [3] is comparable to enzalutamide's, while its CYP17A1 IC50 (22 nM) [3] approximates abiraterone's lyase potency, making it the only single molecule that can serve as a 'combined-standard' reference point in side-by-side in vitro and in vivo pharmacology panels.

Steroidogenic Pharmacodynamic Studies in Intact Animal Models

ODM-204's demonstrated ability to suppress adrenal and testicular steroid production in sexually mature cynomolgus monkeys after a single oral dose of 10–30 mg/kg [4], and to potentiate leuprolide-mediated castration in rats [4], supports its use in preclinical pharmacodynamic studies measuring serum testosterone, DHEA, and organ-weight endpoints. This is a differentiating application not served by pure AR antagonists, which lack the CYP17A1-mediated steroidogenic suppression component.

Quote Request

Request a Quote for ODM-204

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.